molecular formula C11H18O B12322708 Cyclopentanone, 2-hexylidene- CAS No. 103517-11-9

Cyclopentanone, 2-hexylidene-

Cat. No.: B12322708
CAS No.: 103517-11-9
M. Wt: 166.26 g/mol
InChI Key: WZPGQHVPSKTELT-JXMROGBWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Cyclopentanone, 2-hexylidene- involves the reaction of cyclopentanone with n-heptaldehyde in the presence of a sodium hydroxide catalyst. The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours. A phase transfer catalyst, such as beta-cyclodextrin, is used to increase the reaction rate and promote mixed-aldol condensation . After the reaction, the mixture is washed and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the preparation of Cyclopentanone, 2-hexylidene- follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous reactors and advanced purification techniques ensures the production of high-purity Cyclopentanone, 2-hexylidene-.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-hexylidene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the hexylidene side chain can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanone, 2-hexylidene- is unique due to its specific structure, which combines a cyclopentanone ring with a hexylidene side chain. This unique structure makes it a valuable substrate for studying ring-opening polymerization reactions and synthesizing chiral ligands .

Properties

CAS No.

103517-11-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2E)-2-hexylidenecyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7+

InChI Key

WZPGQHVPSKTELT-JXMROGBWSA-N

Isomeric SMILES

CCCCC/C=C/1\CCCC1=O

Canonical SMILES

CCCCCC=C1CCCC1=O

density

0.907-0.914

physical_description

Pale yellowish oily liquid;  powerful warm-floral and green-fruity odour with spicy herbaceous undertones

solubility

insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

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